

# Introduction: Beyond Housekeeping Lipids to Master Regulators

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	C26 Cer
CAS No.:	121459-09-4
Cat. No.:	B135182

[Get Quote](#)

For decades, ceramides were largely viewed through the structural lens of sphingolipid metabolism—essential building blocks for cellular membranes. However, a paradigm shift has firmly established them as potent bioactive signaling molecules, where the length of their N-acyl chain dictates their specific function and cellular fate. This guide moves beyond a general overview to provide a deep, technical dive into a specialized class: the ultra-long-chain (ULC) ceramides, with a primary focus on **C26 ceramide**.

Fatty acids with 26 or more carbons are classified as ultra-long-chain fatty acids (ULCFAs).[1] When attached to a sphingoid base, they form ULC-ceramides like **C26 ceramide**. These are not ubiquitous lipids; their expression is highly restricted to specific tissues, including the skin, testis, brain, and retina, where they perform indispensable functions that cannot be substituted by their shorter-chain counterparts.[1][2] The most profound and well-characterized role of **C26 ceramide** is in the formation of the skin's permeability barrier, a function so critical that its disruption is neonatally lethal in mouse models.[3][4]

This document, intended for researchers, scientists, and drug development professionals, will deconstruct the metabolic lifecycle of **C26 ceramide**. We will explore its unique synthesis and degradation pathways, dissect the critical enzymatic control points, and detail its profound

physiological and pathophysiological roles. Furthermore, we will provide field-proven methodologies for its quantification and the assessment of its key regulatory enzymes, framed from the perspective of a senior application scientist to bridge theoretical knowledge with practical, robust experimental design.

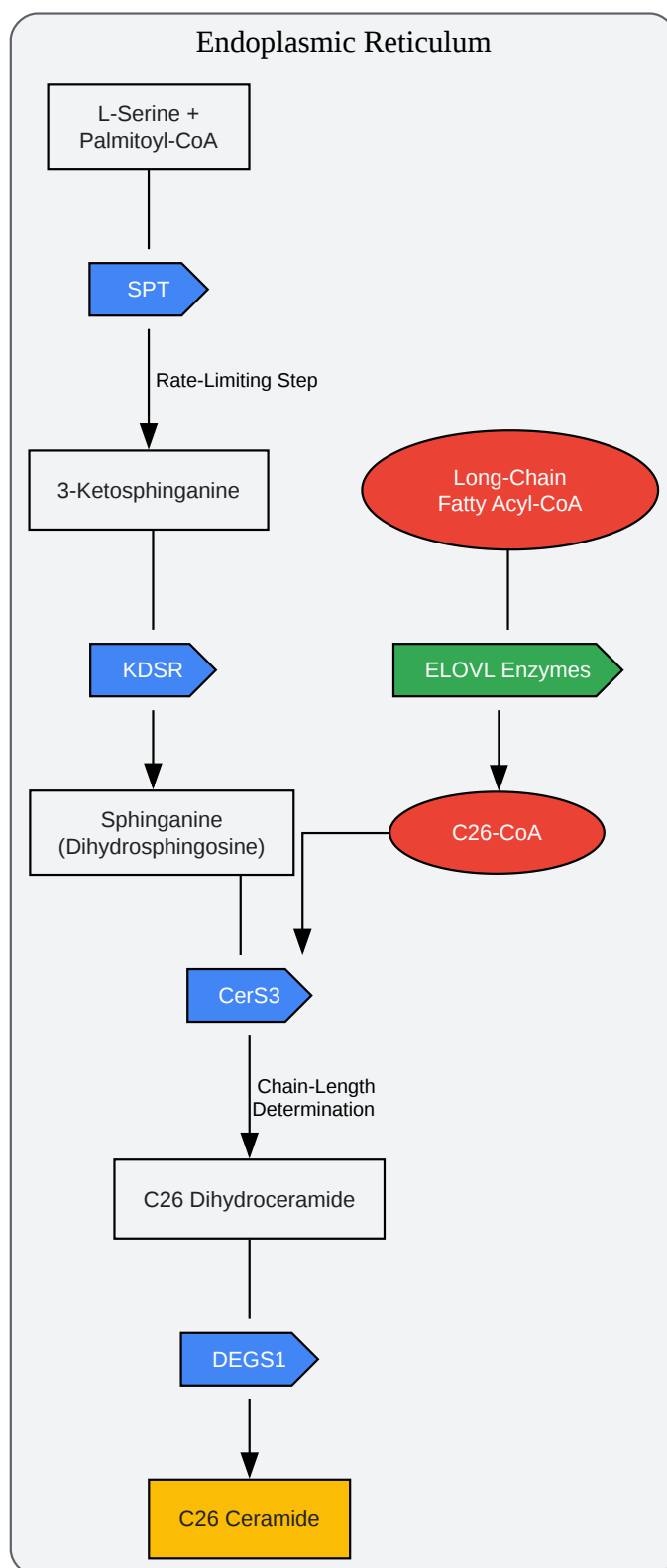
## Part 1: The Metabolic Lifecycle of C26 Ceramide

The cellular concentration of **C26 ceramide** is maintained through a tightly regulated balance of its synthesis, degradation, and intracellular transport. Understanding this lifecycle is fundamental to appreciating its function.

### De Novo Synthesis: Building the Ultra-Long Chain

The de novo synthesis of **C26 ceramide** is an endergonic process occurring primarily in the endoplasmic reticulum (ER).[5] It involves a canonical series of steps with one crucial, chain-length-determining enzymatic reaction.

- **Condensation:** The pathway begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by the rate-limiting enzyme serine palmitoyltransferase (SPT), to form 3-ketosphinganine.[5]
- **Reduction:** 3-ketosphinganine is rapidly reduced to sphinganine (dihydrosphingosine) by 3-ketodihydrosphingosine reductase.[6]
- **N-Acylation (The Critical Step):** This is the defining step for **C26 ceramide** synthesis. The enzyme Ceramide Synthase 3 (CerS3) catalyzes the N-acylation of sphinganine, specifically utilizing C26-CoA or other ULC-acyl-CoAs as its substrate.[3][7] The availability of the C26-CoA substrate is dependent on the activity of fatty acid elongase enzymes, particularly members of the ELOVL family.[8] CerS3's stringent substrate specificity makes it the master regulator of **C26 ceramide** production.[3][4]
- **Desaturation:** The resulting C26-dihydroceramide is then desaturated at the 4,5-position of the sphingoid base by dihydroceramide desaturase 1 (DEGS1) to yield the final **C26 ceramide**.[6]



[Click to download full resolution via product page](#)

**Figure 1:** De Novo Synthesis Pathway of **C26 Ceramide**.

## Catabolism: The Degradation Pathway

Ceramide degradation is a hydrolytic process catalyzed by a family of enzymes known as ceramidases, which cleave the amide bond to release sphingosine and a free fatty acid.[9]

These enzymes are classified based on their optimal pH:

- Acid Ceramidase (ASAH1): Localized to the lysosome, it plays a major role in the catabolism of ceramides from the turnover of complex sphingolipids.[10][11]
- Neutral and Alkaline Ceramidases: Found in other cellular compartments like the ER, Golgi, and plasma membrane, contributing to the regulation of specific ceramide pools.[10][12]

The clinical relevance of **C26 ceramide** catabolism is starkly illustrated by Farber disease, a rare lysosomal storage disorder caused by a genetic deficiency in ASAH1.[13] The inability to degrade ceramides leads to their massive accumulation, with C26:0 ceramide serving as a highly sensitive and specific biomarker for the disease.[14][15]

## Intracellular Transport: From ER to Action

Once synthesized in the ER, ceramides must be transported to the Golgi apparatus to be converted into more complex sphingolipids like sphingomyelin or glucosylceramide.[16][17]

This trafficking occurs via two main routes:

- Vesicular Transport: A portion of ceramides is thought to be transported within COPII-coated vesicles. Some evidence suggests this may be a preferred route for very-long-chain ceramides.[17]
- Non-Vesicular Transport: This rapid, ATP-dependent pathway is mediated by the Ceramide Transfer Protein (CERT).[18] CERT extracts ceramide from the ER membrane via its C-terminal START domain and delivers it to the trans-Golgi by binding to Golgi-specific phosphoinositides with its N-terminal PH domain.[16][17]

The precise mechanism governing the transport of ULC-ceramides like C26 remains an area of active investigation, but it is likely a combination of both vesicular and non-vesicular pathways, depending on the cellular context and metabolic demand.

## Part 2: Enzymatic Regulation and Control Points

The cellular pool of **C26 ceramide** is not static; it is dynamically regulated by the activity of the enzymes that control its synthesis and breakdown.

## Ceramide Synthase 3 (CerS3): The Gatekeeper of C26 Synthesis

CerS3 is the undisputed master regulator of **C26 ceramide** levels. Its expression is highest in the skin and testes, aligning with the tissues where ULC-ceramides are most abundant and functionally critical.[7]

- **Regulation by Protein Interaction:** CerS3 activity can be potently stimulated by Acyl-CoA-binding protein (ACBP), which is thought to increase the local availability of the C26-CoA substrate.[19] It also forms functional complexes with ELOVL fatty acid elongases, creating a metabolic channel for efficient ULC-ceramide synthesis.[19]
- **Post-Translational Modification:** Like other ceramide synthases (CerS2-6), CerS3 activity can be modulated by phosphorylation at its C-terminal region, suggesting a point of integration with cellular signaling cascades.[20]
- **Genetic Control:** The critical role of CerS3 is highlighted by human genetics. Loss-of-function mutations in the CERS3 gene prevent the synthesis of C26 and other ULC-ceramides, leading to autosomal recessive congenital ichthyosis, a severe skin disorder characterized by a defective permeability barrier.[3][21]

## Acid Ceramidase (ASAH1): Regulating C26 Catabolism

The activity of ASAH1 in the lysosome is not solely dependent on its expression level but is also heavily influenced by its microenvironment.

- **Cofactor Dependence:** Efficient hydrolysis of membrane-bound ceramide requires the presence of sphingolipid activator proteins (SAPs), such as SAP-D, which act as lipid transfer proteins to present the ceramide substrate to the enzyme's active site.[11]
- **Lipid Environment:** The presence of anionic lysosomal lipids, particularly bis(monoacylglycero)phosphate, significantly enhances the catalytic activity of ASAH1.[11]

Enzyme	Subcellular Location	Primary Substrate(s)	Function	Associated Pathology
CerS3	Endoplasmic Reticulum	Sphinganine, C26-CoA (and other ULC-CoAs) [3]	Synthesis of C26 and other ULC-ceramides	Autosomal Recessive Congenital Ichthyosis (Loss of function)[21]
ELOVL4	Endoplasmic Reticulum	Very-long-chain fatty acyl-CoAs	Elongation of fatty acids to ULC-CoAs[8]	Stargardt-3 Macular Dystrophy (Loss of function)[22]
ASAH1	Lysosome	Ceramides (various chain lengths)	Degradation of ceramides[10]	Farber Disease (Loss of function) [13]
CERT	Cytosol (ER/Golgi interface)	Ceramides	Non-vesicular transport of ceramide from ER to Golgi[18]	(Dysregulation linked to various cellular stresses)

**Table 1:** Key Enzymes and Proteins in **C26 Ceramide** Metabolism.

## Part 3: Functional Roles and Clinical Significance

### The Impermeable Shield: C26 Ceramide in the Skin Barrier

The stratum corneum, the outermost layer of the epidermis, forms the primary barrier against water loss and external threats. This "brick and mortar" structure consists of protein-rich corneocytes (bricks) embedded in a lipid-rich extracellular matrix (mortar). C26 and other ULC-ceramides are the most critical components of this mortar.[23][24]

Their function is twofold:

- **Extracellular Lipid Lamellae:** The extreme length of the C26 acyl chain allows it to span across lipid bilayers, forming highly ordered, impermeable lamellar structures that prevent

the diffusion of water.[23] A decrease in the proportion of long-chain ceramides is detrimental to this organization.[23]

- Cornified Lipid Envelope (CLE): A subset of ULC-ceramides becomes covalently bound to proteins on the surface of corneocytes, forming a monomolecular layer of lipids.[3][25] This CLE acts as a scaffold upon which the free extracellular lipids are organized, anchoring the lipid matrix to the cells.[25]

The complete loss of ULC-ceramides due to CerS3 deficiency results in a non-functional CLE and disorganized lipid lamellae, leading to catastrophic transepidermal water loss and neonatal death.[3][4]

## C26 Ceramide in Health and Disease

Beyond the skin, **C26 ceramide** plays vital roles in spermatogenesis within the testes and is implicated in retinal function.[7][8] Its clinical utility is most prominent as a diagnostic biomarker. As mentioned, elevated levels of C26:0 ceramide in dried blood spots are a highly specific and sensitive indicator for the diagnosis of Farber disease, enabling early detection from minimal sample volume.[13][15]

## Part 4: Methodologies for the Researcher

Investigating **C26 ceramide** requires robust and specific analytical techniques. As an application scientist, the emphasis is on self-validating protocols that ensure accuracy and reproducibility.

## Quantification of C26 Ceramide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific lipid species within a complex biological matrix.[26][27]



[Click to download full resolution via product page](#)

**Figure 2:** Experimental Workflow for **C26 Ceramide** Quantification.

## Experimental Protocol: Quantification of C26:0 Ceramide

- **Causality:** This protocol uses a non-endogenous odd-chain ceramide (e.g., C17:0) as an internal standard. This is critical because it behaves similarly to endogenous ceramides during extraction and ionization but is chromatographically and mass-spectrometrically distinct, allowing for precise correction of sample loss and matrix effects.
- **Sample Preparation:**
  - Homogenize ~10-20 mg of tissue or a cell pellet in a suitable buffer on ice. Record the protein concentration of the homogenate for final normalization.
- **Internal Standard Spiking:**
  - To 100  $\mu\text{L}$  of homogenate, add a known amount (e.g., 50 pmol) of C17:0 ceramide internal standard dissolved in an organic solvent.
- **Lipid Extraction (Bligh-Dyer):**
  - Add 375  $\mu\text{L}$  of 1:2 (v/v) chloroform:methanol to the sample. Vortex vigorously for 1 minute.
  - Add 125  $\mu\text{L}$  of chloroform. Vortex.
  - Add 125  $\mu\text{L}$  of water. Vortex.
  - Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
  - Carefully collect the lower organic phase (containing the lipids) into a new tube.
- **Drying and Reconstitution:**
  - Dry the lipid extract under a stream of nitrogen gas.
  - Reconstitute the dried lipid film in 100  $\mu\text{L}$  of a suitable injection solvent (e.g., methanol).
- **LC-MS/MS Analysis:**
  - Inject 5-10  $\mu\text{L}$  onto a reverse-phase column (e.g., C18).

- Use a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with formic acid and ammonium formate) to separate the ceramide species.
- Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
  - Self-Validation: Monitor specific precursor-to-product ion transitions for both C26:0 ceramide and the C17:0 internal standard. The ratio of the transitions confirms identity.
- Quantification:
  - Integrate the peak areas for both C26:0 ceramide and the internal standard.
  - Calculate the amount of C26:0 ceramide by comparing its peak area to that of the known amount of internal standard, after correcting for response factors determined from a standard curve.
  - Normalize the final value to the initial protein content (e.g., pmol/mg protein).

## Measuring CerS3 Enzymatic Activity

This assay measures the ability of CerS3 in a cell or tissue homogenate to synthesize **C26 ceramide** from its specific substrates.[\[19\]](#)[\[20\]](#)

### Experimental Protocol: In Vitro CerS3 Activity Assay

- Causality: This protocol uses a deuterium-labeled sphingoid base (d7-sphinganine). The resulting C26-ceramide product will have a mass shift of +7 Da compared to the endogenous version, allowing the newly synthesized product to be distinguished from the pre-existing pool by mass spectrometry, ensuring you are measuring enzyme activity, not just abundance.
- Homogenate Preparation:
  - Prepare a total membrane fraction from cells overexpressing CerS3 or from tissues with high CerS3 expression (e.g., skin).
- Reaction Setup (per reaction):

- In a microfuge tube, combine:
  - 30 µg of membrane protein.
  - Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl<sub>2</sub>).
  - 5 µM d7-sphinganine (substrate 1).
  - 25 µM C26:0-CoA (substrate 2).
- Reaction Incubation:
  - Incubate at 37°C for 30 minutes. The short incubation time ensures measurement of the initial reaction velocity.
- Reaction Quenching and Lipid Extraction:
  - Stop the reaction by adding the Bligh-Dyer extraction solvents as described in protocol 4.1. Spike with a suitable internal standard (e.g., C17:0 ceramide) before extraction to control for recovery.
- Analysis:
  - Analyze the sample by LC-MS/MS, monitoring the specific MRM transition for d7-C26:0 ceramide.
- Controls (Self-Validation System):
  - No Substrate Control: Run a reaction without C26:0-CoA to ensure the signal is substrate-dependent.
  - Boiled Enzyme Control: Use a heat-inactivated homogenate to ensure the activity is enzymatic.
  - Inhibitor Control: If a specific inhibitor is known, its inclusion should abolish the signal.

## Conclusion and Future Perspectives

**C26 ceramide** represents a fascinating example of functional specialization in lipid biology. Its metabolism is governed by a unique and tightly regulated enzymatic machinery, with CerS3 acting as the lynchpin. Its role is definitively established as essential for the integrity of the skin barrier, and its diagnostic potential in diseases of catabolism like Farber disease is clear.

However, many questions remain. The precise mechanisms of ULC-ceramide transport and the full spectrum of their regulatory roles in the testes and retina are still being elucidated. Furthermore, understanding how the expression and activity of CerS3 and ASAH1 are modulated in response to physiological and pathological stimuli could open new therapeutic avenues. Targeting this pathway may offer novel strategies for treating severe skin disorders or managing diseases characterized by sphingolipid imbalance. The continued development of advanced lipidomic techniques will be paramount in answering these questions and fully unlocking the complexities of **C26 ceramide** metabolism.

## References

- Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. *Biomolecules & Therapeutics*, 22(2), 83–92. [[Link](#)][1][2][22][28]
- Toulmay, A., & Prinz, W. A. (2012). CERT-Dependent Ceramide Transport, A Crucial Process in Cells. *Lipids in Health and Disease*. [[Link](#)][16]
- Han, G., & Gangoiti, J. A. (2014). Identification of ceramide-1-phosphate transport proteins. *ASBMB Today*. [[Link](#)][29]
- Levy, M., & Futerman, A. H. (2010). Mechanisms of Nonvesicular Ceramide Transport. *Journal of Biological Chemistry*. [[Link](#)][17]
- Li, Y., & Liu, J. (2021). Ceramide Transfer Protein (CERT): An Overlooked Molecular Player in Cancer. *International Journal of Molecular Sciences*, 22(11), 5899. [[Link](#)][18]
- Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. *Journal of Biochemistry*, 152(5), 387–395. [[Link](#)][8]
- Menck, K., & Schütze, S. (2019). Function of ceramide transfer protein for biogenesis and sphingolipid composition of extracellular vesicles. *Journal of Extracellular Vesicles*. [[Link](#)][30]

- Jennemann, R., Rabionet, M., & Gorgas, K. (2012). Loss of ceramide synthase 3 causes lethal skin barrier disruption. *Human Molecular Genetics*, 21(3), 586-608. [[Link](#)][3]
- Jennemann, R., et al. (2012). Loss of ceramide synthase 3 causes lethal skin barrier disruption. ResearchGate. [[Link](#)][4]
- Raichur, S., et al. (2019). Contribution of specific ceramides to obesity-associated metabolic diseases. ResearchGate. [[Link](#)][31]
- Eckl, K. M., et al. (2013). Impaired Epidermal Ceramide Synthesis Causes Autosomal Recessive Congenital Ichthyosis and Reveals the Importance of Ceramide Acyl Chain Length. ResearchGate. [[Link](#)][32]
- Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2014). CERS3 (ceramide synthase 3). [[Link](#)][21]
- Kasumov, T., et al. (2015). Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression. *Journal of Lipid Research*, 56(1), 79-90. [[Link](#)][6]
- Kim, D. (2021). Skin Barrier and Ceramide. THE K BEAUTY SCIENCE. [[Link](#)][33]
- Wikipedia. (n.d.). Ceramide synthase 3. [[Link](#)][7]
- Gornicka, A., et al. (2020). Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein. *Journal of Lipid Research*, 61(1), 48-57. [[Link](#)][19]
- Luth, A., et al. (2022). Structural basis of the mechanism and inhibition of a human ceramide synthase. *Nature Structural & Molecular Biology*, 29(1), 84-93. [[Link](#)][34]
- Wydro, P., et al. (2023). Skin Lipid Barrier: Structure, Function and Metabolism. *International Journal of Molecular Sciences*, 24(17), 13411. [[Link](#)][23]
- Cozma, C., et al. (2017). C26-Ceramide as highly sensitive biomarker for the diagnosis of Farber Disease. *Scientific Reports*, 7, 6149. [[Link](#)][13]

- Kihara, A. (2016). The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis. *Journal of Dermatological Science*. [[Link](#)][25]
- Cozma, C., et al. (2017). C26-Ceramide as highly sensitive biomarker for the diagnosis of Farber Disease. *ResearchGate*. [[Link](#)][14]
- Gangoiti, J. A., et al. (2018). Advances in determining signaling mechanisms of ceramide and role in disease. *Journal of Lipid Research*, 59(6), 913-929. [[Link](#)][35]
- Sassa, T., et al. (2016). Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region. *Journal of Biological Chemistry*, 291(14), 7477-7487. [[Link](#)][20]
- Cremesti, A. E., & Fischl, A. S. (2000). Current methods for the identification and quantitation of ceramides: an overview. *Lipids*, 35(9), 937–945. [[Link](#)][36]
- Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. *Analytical and Bioanalytical Chemistry*, 397(3), 1047-1055. [[Link](#)][26]
- Al-Disi, D. A., et al. (2021). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. *Frontiers in Pharmacology*, 12, 710818. [[Link](#)][37]
- Centogene. (2017). C26-Ceramide as Highly Sensitive Biomarker for the Diagnosis of Farber Disease. [[Link](#)][15]
- MedLink Neurology. (n.d.). The three major metabolic pathways of ceramide biosynthesis. [[Link](#)][12]
- Holland, W. L., et al. (2017). Targeted Induction of Ceramide Degradation Leads to Improved Systemic Metabolism and Reduced Hepatic Steatosis. *Cell Reports*, 18(1), 143-155. [[Link](#)][9]
- Tran, T. T., et al. (2019). Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor. *Methods and Protocols*, 2(3), 73. [[Link](#)][38]

- MetwareBio. (n.d.). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. [\[Link\]](#)<sup>[39]</sup>
- Al-Jasem, R., et al. (2021). Acid Ceramidase Deficiency: New Insights on SMA-PME Natural History, Biomarkers, and In Cell Enzyme Activity Assay. Journal of Personalized Medicine. [\[Link\]](#)<sup>[40]</sup>
- Berardesca, E., et al. (2023). The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications. Journal of Cosmetic Dermatology. [\[Link\]](#)<sup>[24]</sup>
- Al-zoughbi, W., et al. (2020). Role of Ceramidases in Sphingolipid Metabolism and Human Diseases. International Journal of Molecular Sciences, 21(23), 9295. [\[Link\]](#)<sup>[10]</sup>
- Linke, T., et al. (2001). Interfacial regulation of acid ceramidase activity. Stimulation of ceramide degradation by lysosomal lipids and sphingolipid activator proteins. Journal of Biological Chemistry, 276(8), 5760-5768. [\[Link\]](#)<sup>[11]</sup>

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology \[biomolther.org\]](#)
- [2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Loss of ceramide synthase 3 causes lethal skin barrier disruption - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. Ceramide Metabolism and Its Impact on Health - Creative Proteomics \[creative-proteomics.com\]](#)
- [6. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [7. Ceramide synthase 3 - Wikipedia \[en.wikipedia.org\]](#)
- [8. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. Targeted Induction of Ceramide Degradation Leads to Improved Systemic Metabolism and Reduced Hepatic Steatosis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. mdpi.com \[mdpi.com\]](#)
- [11. Interfacial regulation of acid ceramidase activity. Stimulation of ceramide degradation by lysosomal lipids and sphingolipid activator proteins - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. medlink.com \[medlink.com\]](#)
- [13. C26-Ceramide as highly sensitive biomarker for the diagnosis of Farber Disease - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [14. researchgate.net \[researchgate.net\]](#)
- [15. centogene.com \[centogene.com\]](#)
- [16. scientificarchives.com \[scientificarchives.com\]](#)
- [17. Mechanisms of Nonvesicular Ceramide Transport - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. mdpi.com \[mdpi.com\]](#)
- [19. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [21. atlasgeneticsoncology.org \[atlasgeneticsoncology.org\]](#)
- [22. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science \[koreascience.kr\]](#)
- [23. Skin Lipid Barrier: Structure, Function and Metabolism - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [24. researchgate.net \[researchgate.net\]](#)
- [25. The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [26. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [27. Techniques for Ceramide Analysis - Creative Proteomics \[creative-proteomics.com\]](#)

- 28. [PDF] Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology | Semantic Scholar [semanticscholar.org]
- 29. Identification of ceramide-1-phosphate transport proteins [asbmb.org]
- 30. Function of ceramide transfer protein for biogenesis and sphingolipid composition of extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Skin Barrier and Ceramide < REVIEW PAPER < SCIENCE < 기사본문 - THE K BEAUTY SCIENCE [en.thekbs.co.kr]
- 34. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
- 39. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 40. Acid Ceramidase Deficiency: New Insights on SMA-PME Natural History, Biomarkers, and In Cell Enzyme Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Beyond Housekeeping Lipids to Master Regulators]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135182/docs#introduction-beyond-housekeeping-lipids-to-master-regulators]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)